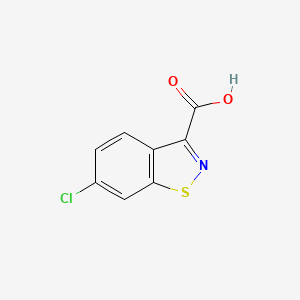

6-Chloro-1,2-benzothiazole-3-carboxylic acid

説明

6-Chloro-1,2-benzothiazole-3-carboxylic acid (CAS: 28691-49-8) is a heterocyclic compound with a molecular formula of C₈H₄ClNO₃S (inferred from structural analogs in and ). It features a benzothiazole core substituted with a chlorine atom at position 6 and a carboxylic acid group at position 2. Its structural rigidity and electronic properties make it a versatile building block for drug discovery, particularly in optimizing pharmacokinetic profiles like metabolic stability and oral bioavailability. Commercial suppliers list purity levels up to 98%, with applications in preclinical research ().

特性

IUPAC Name |

6-chloro-1,2-benzothiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-4-1-2-5-6(3-4)13-10-7(5)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBZSPHBQMRNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699619 | |

| Record name | 6-Chloro-1,2-benzothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50789-16-7 | |

| Record name | 6-Chloro-1,2-benzothiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization and Ring Formation

- Starting Materials: 2-Aminothiophenol or substituted analogs.

- Reaction: Condensation with chloroacetic acid under acidic conditions facilitates intramolecular cyclization forming the benzothiazole core.

- Conditions: Typically acidic media, moderate heating.

This step forms the benzothiazole ring with a carboxyl group precursor.

Chlorination

Carboxylation and Oxidation

- Carboxylation is introduced during or after ring formation, often by hydrolysis or oxidation of nitrile or ester intermediates.

- Oxidizing agents such as potassium permanganate or chromic acid may be used in related transformations, though in the specific synthesis of 6-chloro-1,2-benzothiazole-3-carboxylic acid, milder conditions are preferred to avoid over-oxidation.

Industrial Synthesis Example

A representative industrial synthesis involves:

This method achieves high yield (up to 97%) and purity, suitable for large-scale production.

Continuous Flow and Catalytic Methods

- Continuous flow reactors improve control over reaction parameters, enhancing safety and reproducibility.

- Catalysts such as palladium or copper salts can be employed to accelerate cyclization and halogenation steps, reducing reaction times and increasing yields.

Summary Table of Preparation Methods

Research Findings and Analysis

- The cyclization of 2-aminothiophenol derivatives with chloroacetic acid remains the cornerstone of synthesis, providing a reliable route to the benzothiazole scaffold.

- Chlorination at the 6-position is best achieved via electrophilic substitution using chlorine or chlorinated precursors, ensuring regioselectivity.

- Industrial processes favor continuous flow methods with catalytic assistance for scalability and safety.

- Recent advances in catalysis using metalloporphyrins offer promising green alternatives, though their application specifically to this compound requires further optimization.

- The compound's synthetic versatility allows subsequent functionalization, facilitating the development of derivatives for pharmaceutical and industrial applications.

化学反応の分析

Nucleophilic Aromatic Substitution at Position 6

The chlorine atom at position 6 undergoes nucleophilic substitution with amines, alkoxides, and thiols. This reactivity is facilitated by the electron-withdrawing effects of the benzothiazole ring, which activate the aromatic system for displacement.

Example Reaction with Aniline

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Aniline, K₂CO₃ | Reflux in DMF, 12 h | 6-Anilino-1,2-benzothiazole-3-carboxylic acid | 78% |

Mechanistic studies suggest a two-step process: (1) deprotonation of the nucleophile by the base, and (2) aromatic ring activation via resonance stabilization of the transition state .

Carboxylic Acid Functionalization

The carboxylic acid group participates in classical derivatization reactions, forming esters, amides, and acyl chlorides.

Esterification

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Ethanol, H₂SO₄ | Reflux, 6 h | Ethyl 6-chloro-1,2-benzothiazole-3-carboxylate | 85% |

Amidation

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine, EDCI, DMAP | Room temp, DCM, 24 h | 6-Chloro-N-benzyl-1,2-benzothiazole-3-carboxamide | 72% |

The use of coupling agents like EDCI ensures efficient activation of the carboxylic acid for nucleophilic attack .

Condensation Reactions

The compound participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated derivatives. This reaction requires prior activation of the carboxylic acid to an enolate.

Example with Benzaldehyde

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde, Piperidine | Ethanol, reflux, 8 h | (E)-3-(Benzylidene)-6-chloro-1,2-benzothiazole-3-carboxylic acid | 65% |

Reduction of the Carboxylic Acid

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 4 h | 3-(Hydroxymethyl)-6-chloro-1,2-benzothiazole | 60% |

Oxidation of the Thiazole Ring

Controlled oxidation with KMnO₄ under acidic conditions cleaves the thiazole ring, yielding sulfonic acid derivatives .

Biological Activity Correlations

Derivatives synthesized via these reactions demonstrate enhanced antimicrobial and antifungal properties. For example, the anilino-substituted analog shows a 4-fold improvement in MIC values against Staphylococcus aureus compared to the parent compound .

科学的研究の応用

6-Chloro-1,2-benzothiazole-3-carboxylic acid has found applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs.

Medicine: It has been studied for its potential use in treating various diseases, including cancer and tuberculosis.

Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

作用機序

6-Chloro-1,2-benzothiazole-3-carboxylic acid is structurally similar to other benzothiazole derivatives, such as 2-chloro-1,3-benzothiazole-6-carboxylic acid and 6-chloro-1,2-benzisothiazole-3-carboxylic acid. its unique substitution pattern and functional groups contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other benzothiazole derivatives may not be as effective.

類似化合物との比較

Key Observations :

- Benzoxazole vs.

- Halogen Substitution : Bromine at C6 (vs. chlorine) may enhance lipophilicity and target binding via stronger halogen interactions, as seen in antitumor analogs ().

- Trifluoromethyl Groups : The addition of CF₃ in pyridine analogs improves metabolic resistance but may reduce solubility ().

Enzyme Inhibition

Pharmacokinetic Properties

- Carboxylic Acid vs. α-Hydroxycarbonyl Bioisosteres : α-Hydroxycarbonyl groups (e.g., in compounds 5–10, ) retain DAAO inhibition efficacy while avoiding rapid glucuronidation, a limitation of free carboxylic acids.

- Ester Derivatives : Methyl or ethyl esters (e.g., ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, ) enhance cell permeability but require hydrolysis for activation.

Physicochemical Properties

生物活性

6-Chloro-1,2-benzothiazole-3-carboxylic acid is a compound belonging to the benzothiazole family, known for its diverse biological activities. The benzothiazole scaffold has been extensively studied for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a chloro group and a carboxylic acid functional group, which are crucial for its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives. For instance, compounds derived from benzothiazoles have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . In one study, derivatives related to this compound exhibited moderate antibacterial activity against these pathogens .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate antibacterial activity |

| Escherichia coli | Moderate antibacterial activity |

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer potential. Research indicates that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For example, studies have reported that benzothiazoles can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and HOP-92 (lung cancer) with IC50 values ranging from micromolar to sub-micromolar concentrations .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 6.11 |

| HOP-92 | 10.86 |

Anti-inflammatory and Other Activities

Research has suggested that benzothiazoles possess anti-inflammatory properties. Compounds related to this compound have been shown to inhibit pro-inflammatory cytokines in vitro. Additionally, some derivatives have demonstrated potential as anti-diabetic agents by modulating glucose metabolism .

Study on Antimicrobial Efficacy

A study published in the Egyptian Journal of Chemistry synthesized various benzothiazole derivatives and evaluated their antimicrobial efficacy against multiple bacterial strains. The results indicated that certain derivatives exhibited significant inhibition rates, particularly against Gram-positive bacteria like Bacillus cereus .

Study on Anticancer Properties

In another investigation, a series of benzothiazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The study found that several compounds induced apoptosis through mitochondrial pathways and increased the expression of pro-apoptotic proteins such as p53 .

Q & A

Q. What established synthetic routes are available for 6-Chloro-1,2-benzothiazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors such as substituted benzothiazoles. For example, halogenation at the 6-position can be achieved via electrophilic substitution using chlorine donors (e.g., Cl2 or SO2Cl2) under controlled temperatures (40–60°C). Optimization includes adjusting solvent polarity (e.g., DCM or THF) and catalyst selection (e.g., FeCl3) to enhance regioselectivity . Yield improvements may require post-reaction purification using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., Cl at C6) and carboxylic acid proton shifts (δ ~12–13 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (exact mass: ~213.55 g/mol for C8H4ClNO2S) .

- FT-IR : Carboxylic acid C=O stretching (~1700 cm<sup>-1</sup>) and benzothiazole ring vibrations (~1600 cm<sup>-1</sup>) confirm functional groups .

Q. How does the solubility profile of this compound vary across solvents?

- Methodological Answer : The compound is sparingly soluble in water due to its hydrophobic benzothiazole core but dissolves in polar aprotic solvents (e.g., DMSO, DMF) via hydrogen bonding with the carboxylic acid group. Solubility can be enhanced by derivatization (e.g., esterification) or using co-solvents like methanol/water mixtures (70:30 v/v) .

Advanced Research Questions

Q. What mechanistic insights explain the photochemical stability of this compound under UV light?

- Methodological Answer : Photodegradation studies using UV-Vis spectroscopy (λ = 254–365 nm) reveal that the chloro substituent at C6 increases electron-withdrawing effects, stabilizing the benzothiazole ring against π→π* transitions. Quantum yield calculations (via actinometry) and LC-MS analysis of photoproducts (e.g., ring-opened sulfonic acids) provide degradation pathways .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C3 carboxylic acid group exhibits high electrophilicity (LUMO ≈ -1.8 eV), facilitating reactions with amines to form amides .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?

- Methodological Answer : Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from purity differences (>98% purity required, validated via HPLC ) or buffer conditions (e.g., pH 7.4 vs. 6.5). Standardize assays using reference compounds (e.g., TRC standards ) and validate via dose-response curves .

Q. How do electron-withdrawing groups (e.g., Cl) at C6 influence electronic properties?

Q. What HPLC conditions optimize separation from synthetic by-products?

- Methodological Answer : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% TFA in water (A) and acetonitrile (B). Gradient elution (10–90% B over 20 min) at 1 mL/min flow rate resolves the target compound (retention time ~12 min) from impurities (e.g., unreacted precursors) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C8H4ClNO2S | |

| Exact Mass | 213.55 g/mol | |

| Solubility (DMSO) | ~25 mg/mL | |

| HPLC Retention Time | ~12 min (C18, 0.1% TFA/ACN) | |

| UV λmax (MeOH) | 275 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。